Napitane

Description

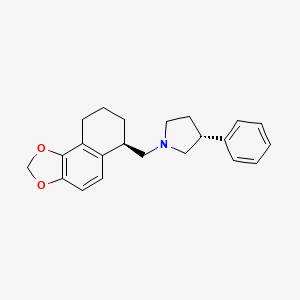

Structure

3D Structure

Properties

CAS No. |

148152-63-0 |

|---|---|

Molecular Formula |

C22H25NO2 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine |

InChI |

InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2/t17-,18-/m0/s1 |

InChI Key |

HAEPGZUGYMHCJE-ROUUACIJSA-N |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5 |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate A 75200 A-75200 A75200 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of Napitane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napitane (also known as A-75200) is a discontinued investigational small molecule drug initially developed by Abbott Laboratories for nervous system diseases. Its mechanism of action is characterized by a dual antagonism of the alpha-2 adrenergic receptor (ADRA2) and inhibition of the norepinephrine transporter (NET). This unique pharmacological profile suggests its potential as a modulator of noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, including available quantitative data, relevant experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects through two primary molecular targets:

-

Alpha-2 Adrenergic Receptor (ADRA2) Agonism: this compound acts as an agonist at ADRA2 receptors. These receptors are G protein-coupled receptors that, when activated, inhibit the enzyme adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling cascades. In the context of noradrenergic neurons, presynaptic ADRA2 autoreceptors play a crucial role in a negative feedback loop that inhibits further norepinephrine release. By acting as an agonist at these receptors, this compound can modulate this feedback mechanism.

-

Norepinephrine Transporter (NET) Inhibition: this compound also functions as an inhibitor of the norepinephrine transporter (NET). The NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. By blocking this transporter, this compound increases the concentration and duration of action of norepinephrine in the synapse.

The combination of these two actions suggests a complex regulation of noradrenergic signaling, with potential therapeutic implications for conditions involving dysregulation of this neurotransmitter system.

Quantitative Data

The publicly available quantitative data for this compound is limited. The primary study by Firestone et al. (1993) provides a key insight into its potency as a norepinephrine uptake inhibitor.

| Parameter | Target | Value | Cell Line/System | Reference |

| EC50 | Norepinephrine Transporter (NET) | Comparable to Cocaine | Bovine Adrenal Chromaffin Cells | Firestone et al., 1993 |

Signaling Pathways

The signaling pathways affected by this compound are central to its mechanism of action.

ADRA2 Agonist Signaling Pathway

Activation of the ADRA2 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP.

NET Inhibition Mechanism

This compound's inhibition of the norepinephrine transporter (NET) leads to an accumulation of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors.

Experimental Protocols

While the specific, detailed experimental protocols used for the characterization of this compound are not fully available in the public domain, this section outlines the general methodologies for the key experiments relevant to its mechanism of action.

Norepinephrine Uptake Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the reuptake of norepinephrine by the norepinephrine transporter.

Objective: To measure the half-maximal effective concentration (EC50) of this compound for the inhibition of [3H]norepinephrine uptake.

General Protocol:

-

Cell Culture: Bovine Adrenal Chromaffin Cells (BACC) or other suitable cell lines endogenously expressing or transfected with the norepinephrine transporter (NET) are cultured to confluence in appropriate media.

-

Assay Preparation: Cells are harvested, washed, and resuspended in a physiological buffer.

-

Incubation: A fixed concentration of radiolabeled norepinephrine (e.g., [3H]NE) is incubated with the cell suspension in the presence of varying concentrations of this compound. Control incubations are performed with vehicle and a known NET inhibitor (e.g., desipramine) to determine baseline and maximal inhibition, respectively.

-

Termination of Uptake: The uptake process is terminated by rapid filtration through glass fiber filters, separating the cells from the incubation medium.

-

Quantification: The amount of radioactivity trapped in the cells is quantified using liquid scintillation counting.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression analysis.

Radioligand Binding Assay for ADRA2

This assay is employed to determine the binding affinity of this compound to the alpha-2 adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the ADRA2 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the ADRA2 receptor.

-

Assay Setup: In a multi-well plate, the prepared membranes are incubated with a specific radioligand for the ADRA2 receptor (e.g., [3H]clonidine) and a range of concentrations of the unlabeled competitor, this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.

-

Detection: The radioactivity on the filters is measured.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

A study by Firestone et al. (1993) suggested that this compound may inhibit calcium flux through voltage-gated channels. A calcium flux assay can be used to investigate this further.

Objective: To assess the effect of this compound on intracellular calcium concentration following depolarization.

General Protocol:

-

Cell Loading: Adherent cells (e.g., BACC) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Compound Addition: this compound or a vehicle control is added to the cells.

-

Depolarization: The cells are stimulated with a depolarizing agent (e.g., high potassium solution or a nicotinic agonist) to open voltage-gated calcium channels.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is measured and compared between this compound-treated and control cells.

Conclusion

This compound possesses a dual mechanism of action, functioning as both an agonist of the alpha-2 adrenergic receptor and an inhibitor of the norepinephrine transporter. This combination of activities suggests a nuanced modulation of the noradrenergic system. While the discontinuation of its development has limited the availability of extensive public data, the foundational understanding of its targets provides a clear picture of its pharmacological intent. Further research, should it be pursued, would benefit from detailed characterization of its binding affinities and downstream functional consequences in a variety of preclinical models.

Disclaimer: this compound is a discontinued investigational drug and is not approved for any clinical use. This information is for research and informational purposes only.

Early-Stage Research on NAP (Davunetide) for Nervous System Diseases: A Technical Guide

A Note on Terminology: Initial searches for "Napitane" did not yield specific results for a compound with that name in the context of nervous system diseases. The research landscape, however, points significantly to "NAP," a neuroprotective peptide with the generic name Davunetide . This guide will focus on the early-stage research available for NAP (Davunetide), as it is the likely subject of interest.

This technical guide provides an in-depth overview of the preclinical research on NAP (Davunetide) for the treatment of nervous system diseases. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental methodologies, and known signaling pathways associated with this neuroprotective peptide.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of NAP and its analogs.

Table 1: Neuroprotection against 6-Hydroxydopamine (6-OHDA) Toxicity

| Compound | Concentration | Effect | Source |

| NAP | 1 µM | Complete protection | [1] |

| M98 (NAP analog) | 1 µM | Complete protection | [1] |

| M99 (NAP analog) | 1 µM | Complete protection | [1] |

| Desferal (DFO) | 1 µM | Complete protection | [1] |

Table 2: Inhibition of Iron-Induced Lipid Peroxidation in Rat Brain Homogenates

| Compound | Concentration | Effect | Source |

| NAP | up to 100 µM | No inhibition | [1] |

| M98 (NAP analog) | ≥ 30 µM | Significant inhibition | [1] |

| M99 (NAP analog) | ≥ 30 µM | Significant inhibition | [1] |

Key Experimental Protocols

Detailed methodologies for pivotal experiments cited in the early-stage research of NAP are outlined below.

Neuroprotection Assay against 6-OHDA Toxicity

-

Cell Line: Human neuroblastoma cell line (SH-SY5Y).

-

Toxin: 6-hydroxydopamine (6-OHDA) is used to induce neuronal cell death, modeling dopaminergic neuron loss in Parkinson's disease.

-

Treatment: Cells are pre-treated with NAP or its analogs (M98, M99) at a concentration of 1 µM. Desferal (DFO), a known iron chelator and radical scavenger, is used as a positive control.

-

Endpoint: The primary endpoint is the assessment of cell viability to determine the protective effect of the compounds against 6-OHDA-induced toxicity.[1]

Lipid Peroxidation Assay

-

Tissue Preparation: Homogenates are prepared from rat brains.

-

Induction of Peroxidation: Iron is introduced to the brain homogenates to induce lipid peroxidation, a key process in oxidative stress-mediated neuronal damage.

-

Treatment: The homogenates are treated with varying concentrations of NAP or its analogs (M98, M99).

-

Endpoint: The level of lipid peroxidation is measured to evaluate the antioxidant capacity of the tested compounds.[1]

Cognitive Assessment in a Diabetes Rat Model

-

Animal Model: Diabetes is induced in rats via an intraperitoneal injection of streptozotocin (55 mg/kg).[2]

-

Treatment: NAP or a vehicle is administered intranasally on a daily basis, commencing the day after diabetes induction.[2]

-

Behavioral Test: The Morris water maze is employed 12 weeks post-diabetes induction to assess spatial memory and learning.[2]

-

Endpoints: Key metrics include the learning curve during the acquisition phase and performance in the probe memory test.[2]

Brain Structural Integrity Assessment

-

Animal Model: Streptozotocin-induced diabetic rats.[2]

-

Imaging: T2 magnetic resonance imaging (MRI) is performed at 15 weeks of diabetes to assess brain structural integrity.[2]

-

Endpoint: The primary focus is the detection and measurement of atrophy in specific brain regions, such as the prefrontal cortex.[2]

Immunohistochemical Analysis

-

Animal Model: Streptozotocin-induced diabetic rats.

-

Tissue Processing: Brain tissue is collected 16 weeks after diabetes induction for immunohistochemical staining.

-

Markers: Antibodies against synaptophysin (a synaptic marker) and markers for apoptosis are used.

-

Quantification: The density of synaptic markers and the extent of apoptosis are quantified in the prefrontal cortex, cerebral cortex, and hippocampus.[2]

Signaling Pathways and Mechanisms of Action

NAP exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on the stabilization of microtubules and the modulation of key cell survival and apoptotic signaling pathways.

NAP-Mediated Microtubule Stabilization

NAP's primary mechanism involves its interaction with the microtubule network, which is crucial for neuronal structure, axonal transport, and overall cell health. NAP does not directly polymerize tubulin but rather modulates microtubule dynamics through an indirect mechanism involving microtubule-associated proteins.[3] Specifically, NAP binds to microtubule end-binding proteins (EB1 and EB3) which, in turn, facilitates the interaction of Tau protein with the microtubules.[4][5] This enhanced association of Tau stabilizes the microtubule network, protecting it from depolymerization and damage from various insults.[2][4]

Pro-Survival Signaling Pathways

NAP has been shown to activate critical pro-survival signaling cascades within neurons. Studies have demonstrated that NAP can stimulate the phosphorylation and activation of the PI-3K/Akt pathway and the MAPK/MEK1 pathway.[1][6] These pathways are central to promoting cell growth, proliferation, and survival, and their activation by NAP contributes to its neuroprotective effects by counteracting apoptotic signals.

Anti-Apoptotic Mechanisms

In models of neuronal apoptosis, NAP has demonstrated the ability to interfere with the core apoptotic machinery. Specifically, NAP treatment has been shown to prevent the alcohol-induced increase in the concentration of caspase-3, a key executioner caspase in the apoptotic cascade.[7] Furthermore, NAP prevents the release of cytochrome c from the mitochondria into the cytosol, a critical upstream event that triggers caspase activation.[7]

Involvement in Wnt Signaling and Synaptogenesis

There is emerging evidence suggesting a link between NAP and the Wnt signaling pathway.[4] The Wnt pathway is known to play a crucial role in synaptogenesis, including the formation and maturation of dendritic spines. By modulating Wnt signaling, NAP may contribute to the formation of new synapses and the maintenance of synaptic integrity, which is often compromised in neurodegenerative diseases.

References

- 1. NAP (davunetide) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neuroprotective Peptide NAP Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Activity-dependent neuroprotective protein deficiency models synaptic and developmental phenotypes of autism-like syndrome [jci.org]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. Activity-dependent neuroprotective protein-derived peptide, NAP, preventing alcohol-induced apoptosis in fetal brain of C57BL/6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Profile of Napitane: A Novel Kinase Inhibitor

For Research Use Only

Abstract

This document outlines the initial in-vitro characterization of Napitane, a novel small molecule inhibitor targeting the MEK1/2 signaling pathway. The following sections provide a summary of its anti-proliferative activity, kinase selectivity, and mechanism of action in relevant cancer cell lines. Detailed experimental protocols and data are presented to support these preliminary findings.

Introduction

This compound is a synthetic, non-ATP competitive inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling cascade. Dysregulation of this pathway is a critical driver in many human cancers, making it a well-validated target for therapeutic intervention. This whitepaper details the foundational in-vitro studies conducted to ascertain the potency, selectivity, and cellular effects of this compound.

Anti-proliferative Activity

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines known to exhibit mutations in the MAPK pathway. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

| A-375 | Malignant Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.3 |

| HeLa | Cervical Cancer | Wild-type BRAF/KRAS | > 10,000 |

Kinase Selectivity Profile

To assess the selectivity of this compound, its inhibitory activity was tested against a panel of related kinases. The half-maximal inhibitory concentration (IC50) for each kinase was determined using a biochemical assay.

Table 2: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| MEK1 | 5.2 |

| MEK2 | 7.8 |

| ERK1 | > 5,000 |

| ERK2 | > 5,000 |

| BRAF | > 10,000 |

| c-RAF | > 10,000 |

Mechanistic Studies: Target Engagement in A-375 Cells

Western blot analysis was performed to confirm that this compound engages its intended target within the cell, leading to the inhibition of downstream signaling. A-375 melanoma cells were treated with varying concentrations of this compound for 2 hours.

Table 3: Downstream Pathway Inhibition by this compound in A-375 Cells

| This compound Concentration (nM) | p-ERK / Total ERK Ratio (Normalized) |

| 0 (Vehicle) | 1.00 |

| 1 | 0.62 |

| 10 | 0.15 |

| 100 | 0.03 |

| 1000 | < 0.01 |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a 10-point serial dilution of this compound (0.1 nM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

-

MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) was added to each well.

-

Incubation and Measurement: Plates were incubated for 2 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values were normalized to the vehicle control, and IC50 values were calculated using a four-parameter logistic curve fit.

Kinase Inhibition Assay (Biochemical)

-

Reaction Setup: Recombinant human MEK1 or other kinases were incubated with their respective substrates and ATP in a reaction buffer.

-

Inhibitor Addition: this compound was added at various concentrations to the reaction mixture.

-

Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

-

Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blotting

-

Cell Lysis: A-375 cells treated with this compound were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Band intensities were quantified, and the ratio of p-ERK to total ERK was calculated.

Visualizations

Napitane: A Technical Whitepaper on its Antidepressant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napitane (also known as A-75200) is a novel small molecule with a promising pharmacological profile for the treatment of major depressive disorder. As a catecholamine uptake inhibitor with additional antagonistic effects at α-adrenergic receptors, this compound presents a dual mechanism of action that could offer a unique therapeutic advantage. This technical guide provides a comprehensive overview of the current, albeit limited, preclinical data on this compound, its proposed mechanism of action, and detailed protocols for key in vitro and in vivo assays relevant to its evaluation as a potential antidepressant. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in further investigating this compound.

Introduction

Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant percentage of patients do not achieve adequate remission with currently available antidepressant therapies. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. This compound has emerged as a compound of interest due to its dual activity as an inhibitor of catecholamine reuptake and an antagonist of α-adrenergic receptors. This combination suggests a potential for robust modulation of noradrenergic and dopaminergic neurotransmission, key pathways implicated in the pathophysiology of depression. This whitepaper aims to consolidate the available preclinical information on this compound, provide standardized experimental protocols for its further evaluation, and present the existing data in a clear, structured format to facilitate future research and development efforts.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of catecholamine uptake, specifically targeting the norepinephrine transporter (NET) and likely the dopamine transporter (DAT). By blocking these transporters, this compound increases the synaptic concentration of norepinephrine and dopamine, enhancing neurotransmission in brain regions critical for mood regulation, motivation, and reward.

Additionally, this compound exhibits inhibitory effects on α-adrenergic receptors. Antagonism of presynaptic α2-adrenergic autoreceptors can further enhance norepinephrine release by blocking the negative feedback loop that normally limits its synaptic availability. The blockade of postsynaptic α1-adrenergic receptors may also contribute to its overall pharmacological profile, although the precise implications for its antidepressant effect require further investigation.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Preclinical Data

The available preclinical data for this compound is currently limited. The following table summarizes the key in vitro finding. To date, no in vivo data from behavioral models of depression, such as the Forced Swim Test or Tail Suspension Test, have been publicly reported for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | System | Result (EC50) | Comparator | Reference |

| Norepinephrine Uptake Inhibition | Norepinephrine Transporter (NET) | Bovine Adrenal Chromaffin Cells | Comparable to Cocaine | Cocaine |

Note: Specific quantitative values for the EC50 were not provided in the available literature.

Experimental Protocols

The following sections provide detailed, standardized protocols for key experiments essential for the preclinical evaluation of this compound's antidepressant potential.

In Vitro Assays

This assay determines the potency of this compound to inhibit the reuptake of norepinephrine and dopamine into synaptosomes or cultured cells expressing the respective transporters.

Workflow Diagram:

An In-depth Technical Guide to the Therapeutic Targets of Napitane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane, also known by its developmental codes A-75200 and ABT-200, is a novel psychoactive compound initially developed by Abbott Laboratories for the potential treatment of depression.[1] Although its clinical development has been discontinued, the unique pharmacological profile of this compound presents a compelling case study in dual-target modulation for nervous system disorders. This technical guide provides a comprehensive overview of the therapeutic targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.

This compound is a racemic mixture of two enantiomers, each with a distinct pharmacological activity. The (S,S)-enantiomer is a potent inhibitor of the norepinephrine transporter (NET), while the (R,R)-enantiomer acts as an antagonist of the α2-adrenergic receptor (ADRA2). This dual mechanism of action was designed to offer a synergistic antidepressant effect by both increasing the synaptic concentration of norepinephrine and blocking the presynaptic autoinhibitory feedback loop.

Therapeutic Targets

The primary therapeutic targets of this compound have been identified as the Norepinephrine Transporter (NET) and the α2-Adrenergic Receptor (ADRA2).

Norepinephrine Transporter (NET)

The (S,S)-enantiomer of this compound is a potent inhibitor of the norepinephrine transporter. NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of NET by the (S,S)-enantiomer of this compound leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

α2-Adrenergic Receptor (ADRA2)

The (R,R)-enantiomer of this compound is an antagonist of the α2-adrenergic receptor. ADRA2 is a G protein-coupled receptor that functions as a presynaptic autoreceptor. When activated by norepinephrine, it initiates a negative feedback loop that inhibits further release of norepinephrine from the presynaptic neuron. By blocking this receptor, the (R,R)-enantiomer of this compound disinhibits the presynaptic neuron, leading to a sustained release of norepinephrine into the synapse.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity at its primary targets.

| Compound | Target | Action | Potency (EC50/IC50/Ki) | Reference |

| This compound (A-75200) | Norepinephrine Transporter (NET) | Inhibition | EC50 comparable to cocaine | Firestone et al., 1993 |

| (S,S)-enantiomer | Norepinephrine Transporter (NET) | Inhibition | Data not available | |

| (R,R)-enantiomer | α2-Adrenergic Receptor (ADRA2) | Antagonism | Data not available |

Further research is required to determine the specific IC50 and Ki values for each enantiomer at their respective targets.

Signaling Pathways

The dual mechanism of action of this compound results in a significant enhancement of noradrenergic signaling through two distinct pathways.

Mechanism of NET Inhibition by (S,S)-Napitane

The (S,S)-enantiomer of this compound physically blocks the norepinephrine transporter, preventing the reuptake of norepinephrine from the synaptic cleft. This leads to an accumulation of norepinephrine in the synapse, thereby increasing the activation of postsynaptic adrenergic receptors.

References

Methodological & Application

Application Notes and Protocols for Napitane in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane, also known by its synonym A-75200, is a novel small molecule identified as a catecholamine uptake inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft.[1] Additionally, this compound has been shown to have inhibitory effects on α-adrenergic receptors and may modulate calcium influx through voltage-gated channels.[1][4] These properties have led to its investigation primarily for its potential antidepressant activities.[3]

It is critical to note that, based on current scientific literature, This compound is not a Substance P/Neurokinin-1 Receptor (NK1R) antagonist. The experimental protocols and data presented herein are therefore focused on its established role as a catecholamine reuptake inhibitor.

Data Presentation

Table 1: In Vitro Activity of this compound (A-75200)

| Parameter | Cell Line | Value | Reference |

| EC50 for [3H]Norepinephrine Uptake Inhibition | Bovine Adrenal Chromaffin Cells (BACC) | Comparable to cocaine | [1] |

Signaling Pathways

The primary signaling pathway influenced by this compound is the catecholaminergic system, specifically through its inhibition of the norepinephrine transporter (NET). This action increases the extracellular concentration of norepinephrine, enhancing its downstream signaling effects. A secondary mechanism involves the modulation of calcium ion (Ca2+) influx.

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Reuptake Assay

This protocol is designed to assess the inhibitory effect of this compound on norepinephrine reuptake in a relevant cell line (e.g., PC-12, SH-SY5Y, or primary neuronal cultures).

Materials:

-

Cell Line: PC-12 or other suitable cell line expressing the norepinephrine transporter.

-

Culture Medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

This compound (A-75200): Prepare a stock solution in DMSO.

-

[3H]-Norepinephrine: Radiolabeled norepinephrine for uptake detection.

-

Desipramine: As a positive control for norepinephrine reuptake inhibition.

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Scintillation Fluid and Vials.

-

Multi-well plates (24- or 48-well).

Procedure:

-

Cell Culture: Culture cells to 80-90% confluency in multi-well plates.

-

Preparation of Reagents: Prepare serial dilutions of this compound and the positive control (Desipramine) in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the various concentrations of this compound or control compounds for 15-30 minutes at 37°C.

-

Uptake Initiation: Add [3H]-Norepinephrine to each well to initiate the uptake reaction. Incubate for 10-20 minutes at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]-Norepinephrine uptake (IC50) by non-linear regression analysis.

Caption: Workflow for the Norepinephrine Reuptake Assay.

Protocol 2: Calcium Influx Assay

This protocol aims to evaluate the effect of this compound on voltage-gated calcium channel activity.

Materials:

-

Cell Line: A suitable cell line expressing voltage-gated calcium channels (e.g., SH-SY5Y, PC-12).

-

Culture Medium: Appropriate for the chosen cell line.

-

This compound (A-75200): Prepare a stock solution in DMSO.

-

Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

-

Depolarizing agent: Potassium chloride (KCl) solution.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

-

Stimulation: Add the depolarizing agent (KCl) to induce calcium influx through voltage-gated calcium channels.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time.

-

Data Analysis: Quantify the effect of this compound on the KCl-induced calcium influx.

Caption: Workflow for the Calcium Influx Assay.

Concluding Remarks

The provided protocols offer a foundational framework for investigating the cellular effects of this compound based on its established mechanism of action as a catecholamine uptake inhibitor. Researchers should adapt these protocols to their specific cell models and experimental questions. It is reiterated that there is no current scientific basis for utilizing this compound in studies targeting the Substance P/NK1R pathway. For research concerning the Substance P/NK1R system, validated antagonists such as Aprepitant should be considered.[5][6][7]

References

- 1. Actions of A-75200, a novel catecholamine uptake inhibitor, on norepinephrine uptake and release from bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS NO. 148152-63-0 | this compound | C22H25NO2 [localpharmaguide.com]

- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 4. ABT-200, a norepinephrine uptake inhibitor, blocks Ca2+ signals in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Napitane (ABT-101 Analogue) in Preclinical Animal Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Napitane is a potent, orally administered, irreversible, mutant-selective tyrosine kinase inhibitor (TKI) designed to target human epidermal growth factor receptor 2 (HER2), particularly activating mutations such as exon 20 insertions, which are found in certain types of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] As an analogue of ABT-101, this compound exerts its anti-tumor activity by blocking the HER2 signaling pathway, thereby inhibiting cancer cell proliferation and survival.

While clinical investigations of compounds in this class are ongoing, detailed preclinical dosage and administration protocols are not always widely published. This document provides a comprehensive set of generalized protocols and application notes for the use of this compound in animal models, based on established methodologies for TKIs in preclinical oncology research. The provided dosage information is hypothetical and should be optimized for specific animal models and experimental goals.

Data Presentation: Dosage and Administration of this compound

The following tables summarize suggested oral dosages and administration schedules for this compound in common animal models used in oncology research. These values are derived from preclinical studies of other HER2 TKIs, such as tucatinib, lapatinib, and afatinib.[1][3][4][5] It is imperative to perform dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage for your specific experimental setup.

Table 1: Suggested Oral Dosage of this compound in Rodent Models

| Animal Model | Dosage Range (mg/kg/day) | Dosing Frequency | Vehicle | Administration Route |

| Mouse (athymic nude) | 25 - 100 | Once or twice daily | 0.5% Methylcellulose / 0.1% Tween-80 in sterile water | Oral gavage |

| Rat (Sprague-Dawley) | 10 - 50 | Once daily | 1% Methylcellulose / 0.5% Tween-80 in sterile water | Oral gavage |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to rodents.

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose

-

0.1% (v/v) Tween-80

-

Sterile, deionized water

-

Mortar and pestle (optional)

-

Stir plate and magnetic stir bar

-

Sterile tubes for storage

Procedure:

-

Calculate the required amount of this compound for the desired concentration and total volume.

-

Weigh the this compound powder accurately.

-

Prepare the vehicle solution by dissolving methylcellulose and Tween-80 in sterile water. Gentle heating and stirring may be required to fully dissolve the methylcellulose.

-

If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to improve suspension.

-

Gradually add the this compound powder to the vehicle solution while continuously stirring.

-

Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

-

Store the suspension at 4°C for up to one week. Always vortex the suspension thoroughly before each use to ensure uniform dosing.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a step-by-step guide for administering this compound via oral gavage to mice.

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible tip)

-

Syringe (1 ml)

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct volume of this compound suspension to administer.

-

Vortex the this compound suspension to ensure it is well-mixed.

-

Draw the calculated volume into the syringe fitted with the gavage needle.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Slowly dispense the contents of the syringe.

-

Gently remove the gavage needle.

-

Monitor the mouse for any signs of distress after the procedure.

Protocol 3: Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC with a HER2 exon 20 insertion mutation.

Materials:

-

Human NSCLC cell line with HER2 exon 20 insertion

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (or other appropriate extracellular matrix)

-

Calipers

-

This compound suspension and vehicle control

Procedure:

-

Cell Culture: Culture the NSCLC cells under appropriate conditions.

-

Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control orally according to the predetermined dosage and schedule.

-

Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study. The study may be concluded when tumors in the control group reach a predetermined size, or at a set time point.

-

Data Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Visualizations

HER2 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the HER2 receptor tyrosine kinase, blocking downstream signaling through the PI3K/AKT and MEK/ERK pathways, ultimately leading to decreased cell proliferation and survival.

Preclinical Xenograft Study Workflow

Caption: Workflow for a preclinical efficacy study of this compound in a mouse xenograft model.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

Application Notes and Protocols: Napitane in Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane, also known by its developmental codes A-75200 and ABT-200, is a novel psychoactive compound with potential applications in neuropharmacology, particularly in the study of depression and other neurological disorders. As a catecholamine uptake inhibitor, its primary mechanism of action involves the modulation of neurotransmitter levels in the synaptic cleft. These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key in vitro and in vivo experiments, and a summary of its known biological activities.

Mechanism of Action

This compound is a potent inhibitor of the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synapse and increasing its availability to bind to adrenergic receptors.[1] Additionally, evidence suggests that this compound functions as an antagonist at presynaptic α2-adrenergic autoreceptors. This dual action contributes to a robust increase in synaptic norepinephrine levels. The blockade of presynaptic α2-autoreceptors prevents the negative feedback mechanism that would otherwise reduce norepinephrine release. Furthermore, some studies indicate that this compound may also inhibit voltage-gated calcium channels, which could modulate neurotransmitter release.[1]

Quantitative Data Summary

Despite extensive literature searches, specific quantitative binding affinity (Ki) and functional potency (IC50/EC50) values for this compound at its primary targets are not publicly available. One study noted that its potency in inhibiting norepinephrine uptake is "comparable to cocaine"[1]. The tables below are structured to accommodate this data should it become available.

Table 1: In Vitro Binding Affinity of this compound

| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | Rat brain synaptosomes | Not Available | |

| α2-Adrenergic Receptor | [3H]Clonidine | Rat cerebral cortex | Not Available |

Table 2: In Vitro Functional Activity of this compound

| Assay | Target | Tissue/Cell Line | IC50/EC50 (nM) | Reference |

| [3H]Norepinephrine Uptake Inhibition | Norepinephrine Transporter (NET) | Bovine adrenal chromaffin cells | Comparable to Cocaine | [1] |

| Agonist-stimulated [35S]GTPγS binding | α2-Adrenergic Receptor | Recombinant cell line | Not Available |

Table 3: In Vivo Behavioral Effects of this compound

| Animal Model | Species | Behavioral Endpoint | Effective Dose Range | Reference |

| Forced Swim Test | Mouse/Rat | Immobility Time | Not Available | |

| Tail Suspension Test | Mouse | Immobility Time | Not Available |

Experimental Protocols

In Vitro Assays

1. Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound on the norepinephrine transporter using radiolabeled norepinephrine in a cell-based or synaptosomal preparation.

Materials:

-

This compound (A-75200)

-

[3H]Norepinephrine

-

HEK293 cells stably expressing human NET (hNET) or rat brain synaptosomes

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Desipramine (as a positive control)

-

Scintillation fluid and vials

-

Microplate harvester and filter mats

-

Liquid scintillation counter

Protocol:

-

Cell/Synaptosome Preparation:

-

For cell-based assays, plate hNET-HEK293 cells in a 96-well plate and grow to confluence.

-

For synaptosomal assays, prepare synaptosomes from the desired brain region (e.g., hypothalamus or cortex) of rats using standard differential centrifugation methods.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound and the positive control (Desipramine) in assay buffer.

-

Add the test compounds to the wells containing cells or synaptosomes and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the uptake reaction by adding [3H]Norepinephrine to each well at a final concentration close to its Km for the transporter.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through filter mats using a microplate harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Determine non-specific uptake in the presence of a high concentration of Desipramine.

-

-

Data Analysis:

-

Dry the filter mats and add scintillation fluid.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

Subtract the non-specific uptake from all measurements to obtain specific uptake.

-

Plot the percentage of inhibition of specific [3H]Norepinephrine uptake against the concentration of this compound.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

2. α2-Adrenergic Receptor Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the α2-adrenergic receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

-

This compound (A-75200)

-

[3H]Clonidine or other suitable α2-adrenergic receptor radioligand

-

Membrane preparations from cells expressing α2-adrenergic receptors (e.g., rat cerebral cortex or CHO cells stably expressing the receptor)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Yohimbine or another high-affinity α2-antagonist (for determining non-specific binding)

-

Scintillation fluid and vials

-

Microplate harvester and filter mats

-

Liquid scintillation counter

Protocol:

-

Assay Setup:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the membrane preparation, [3H]Clonidine (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of Yohimbine.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters several times with ice-cold binding buffer.

-

Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assay

3. Mouse Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds typically reduce the duration of immobility.

Materials:

-

This compound (A-75200)

-

Vehicle (e.g., saline, distilled water with a small amount of DMSO)

-

Imipramine or Fluoxetine (as a positive control)

-

Male C57BL/6 or CD-1 mice (8-10 weeks old)

-

Glass or clear plastic cylinders (25 cm high, 10 cm in diameter)

-

Water bath to maintain water temperature

-

Video recording equipment and analysis software

Protocol:

-

Acclimation:

-

House the mice in the testing room for at least 1-2 hours before the experiment to acclimate.

-

-

Drug Administration:

-

Administer this compound, vehicle, or the positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes for i.p. administration).

-

-

Forced Swim Procedure:

-

Fill the cylinders with water (23-25°C) to a depth of 15 cm, such that the mice cannot touch the bottom with their tails or escape.

-

Gently place each mouse into its individual cylinder.

-

Record the behavior of the mice for a 6-minute session.

-

-

Behavioral Scoring:

-

The last 4 minutes of the 6-minute session are typically analyzed.

-

Score the duration of immobility, which is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

Scoring can be done manually by a trained observer blind to the treatment groups or automatically using video tracking software.

-

-

Data Analysis:

-

Compare the mean immobility time between the this compound-treated groups, the vehicle control group, and the positive control group.

-

Statistical analysis is typically performed using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test). A significant reduction in immobility time in the this compound group compared to the vehicle group suggests an antidepressant-like effect.

-

Visualizations

Caption: Mechanism of action of this compound at a noradrenergic synapse.

Caption: Experimental workflow for the norepinephrine uptake inhibition assay.

Caption: Experimental workflow for the mouse forced swim test.

References

Application Notes and Protocols for In-Vivo Studies with Napitane

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the dissolution and preparation of Napitane (also known as A-75200 or ABT-200) for in-vivo research applications. This document outlines the necessary materials, step-by-step procedures for creating a stable formulation suitable for systemic administration in animal models, and important safety considerations. The provided information is compiled from preclinical pharmacological studies to ensure reproducibility and adherence to established methodologies.

Introduction to this compound (A-75200/ABT-200)

This compound is a novel polycyclic compound developed by Abbott Laboratories. It is characterized as a potent α2-adrenoceptor antagonist and also possesses norepinephrine reuptake blocking activity.[1] These dual mechanisms of action have led to its investigation as a potential antidepressant medication.[1] Preclinical in-vivo studies are essential to further elucidate its pharmacological profile, efficacy, and safety. Proper preparation of this compound for in-vivo administration is critical for obtaining reliable and reproducible results.

Physicochemical Properties and Solubility

Currently, detailed public information on the comprehensive physicochemical properties and solubility of this compound is limited. However, based on preclinical studies involving systemic administration, it is understood that the compound requires a specific vehicle for solubilization to be suitable for injection. The methanesulfonate salt form of the compound is often used in research.[1]

In-Vivo Formulation Protocol

The following protocol is based on methodologies reported in preclinical studies of this compound (ABT-200).

3.1. Materials and Equipment

-

This compound (A-75200/ABT-200) powder

-

Vehicle solution (sterile)

-

Sterile vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Spatula

-

Pipettes and sterile pipette tips

-

0.22 µm sterile syringe filters

-

Syringes

3.2. Recommended Vehicle

For in-vivo studies in rats, a common vehicle for the intraperitoneal (i.p.) administration of this compound is a sterile saline solution.

3.3. Preparation of this compound Solution (Example for 30 mg/kg dose)

This protocol provides an example for preparing a dosing solution for a 30 mg/kg dose in rats, as used in published preclinical research.[1] Adjustments to the concentration can be made based on the desired dosage and the weight of the experimental animals.

Step-by-Step Protocol:

-

Calculate the required amount of this compound:

-

Determine the total volume of dosing solution needed based on the number of animals and the dosing volume (e.g., 1 mL/kg).

-

For a 30 mg/kg dose and a 1 mL/kg dosing volume, the required concentration is 30 mg/mL.

-

Calculate the total mass of this compound needed for the entire experiment.

-

-

Weigh the this compound powder:

-

Using an analytical balance, carefully weigh the calculated amount of this compound powder.

-

-

Dissolution in Vehicle:

-

Transfer the weighed this compound powder into a sterile vial.

-

Add the calculated volume of sterile saline solution to the vial.

-

Place a sterile magnetic stir bar in the vial and place it on a magnetic stirrer.

-

Stir the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.

-

-

Sterile Filtration:

-

Once the this compound is fully dissolved, draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile vial to ensure sterility of the final dosing solution.

-

-

Storage and Handling:

-

The freshly prepared this compound solution should be used immediately if possible.

-

If short-term storage is necessary, store the solution protected from light and at a controlled temperature (e.g., 2-8 °C). The stability of the solution under these conditions should be validated.

-

Always visually inspect the solution for any signs of precipitation or contamination before administration.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Compound Synonym | A-75200, ABT-200 | [1] |

| Route of Administration | Intraperitoneal (i.p.) | [1] |

| Vehicle | Saline Solution | [1] |

| Example Dose | 30 mg/kg | [1] |

Experimental Workflow Diagram

Caption: Experimental workflow for the preparation and in-vivo administration of this compound.

Signaling Pathway of this compound

This compound's primary mechanism of action involves the modulation of noradrenergic signaling. It acts as an antagonist at α2-adrenergic receptors, which are presynaptic autoreceptors that normally inhibit the release of norepinephrine. By blocking these receptors, this compound disinhibits norepinephrine release. Additionally, it inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. The combination of these two actions leads to an increased concentration and prolonged availability of norepinephrine in the synapse.

Caption: Signaling pathway of this compound, illustrating its dual action on norepinephrine release and reuptake.

Safety Precautions

-

Follow all institutional guidelines for the safe handling of chemical compounds and for working with laboratory animals.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

-

Conduct all procedures in a clean and, where necessary, sterile environment to prevent contamination.

-

Dispose of all waste materials according to institutional and local regulations.

Conclusion

This document provides a foundational protocol for the preparation of this compound for in-vivo studies based on available preclinical data. Researchers should adapt this protocol to their specific experimental needs, including dose adjustments and the use of appropriate control groups (e.g., vehicle-only administration). Adherence to proper formulation and sterile techniques is paramount for the success and reproducibility of in-vivo experiments with this compound.

References

Application Notes and Protocols: Experimental Design for Testing Napitane's Efficacy in Oncology

Audience: Researchers, scientists, and drug development professionals.

Introduction: Napitane, also identified as A-75200, is recognized as a catecholamine uptake inhibitor targeting the α-adrenergic receptor and norepinephrine transporter, with potential applications in neuroscience.[1][2] The core structure of this compound is based on naphthalene, a molecule known for its cytotoxic properties, which are mediated by its reactive metabolites that interact with cellular proteins.[3][4][5] This document outlines a comprehensive experimental design to investigate the potential anticancer efficacy of this compound, leveraging its cytotoxic potential. The following protocols provide a framework for in vitro and in vivo evaluation of this compound's effects on cancer cells.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the cytotoxic nature of naphthalene-containing compounds, we hypothesize that this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and ultimately, cell death.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [hero.epa.gov]

Application Notes and Protocols: Utilizing Napitane for the Study of Adrenergic Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane is a novel catecholamine uptake inhibitor that also exhibits activity at adrenergic receptors, particularly as an agonist at α2-adrenergic receptors.[1] This dual mechanism of action makes it a compound of interest for researchers studying adrenergic signaling pathways, particularly in the context of neurological and psychiatric disorders. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial for regulating a myriad of physiological processes and are classified into α and β subtypes, each with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[2] Understanding how compounds like this compound interact with these receptors and modulate their downstream signaling is essential for elucidating their therapeutic potential.

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate adrenergic receptor signaling. We present detailed protocols for key in vitro assays and illustrative diagrams of the signaling pathways and experimental workflows. While specific quantitative data on this compound's binding affinity and functional potency are not extensively available in the public domain, the provided tables serve as templates for organizing experimentally derived data.

Data Presentation

The following tables are designed to structure the quantitative data obtained from the experimental protocols outlined below. Researchers should populate these tables with their own experimental results to facilitate comparison and analysis of this compound's pharmacological profile.

Table 1: Radioligand Binding Affinity of this compound at Adrenergic Receptor Subtypes

| Adrenergic Receptor Subtype | Radioligand | This compound Kᵢ (nM) |

| α1A | [³H]-Prazosin | Data not available |

| α1B | [³H]-Prazosin | Data not available |

| α1D | [³H]-Prazosin | Data not available |

| α2A | [³H]-Rauwolscine | Data not available |

| α2B | [³H]-Rauwolscine | Data not available |

| α2C | [³H]-Rauwolscine | Data not available |

| β1 | [³H]-Dihydroalprenolol | Data not available |

| β2 | [³H]-Dihydroalprenolol | Data not available |

| β3 | [¹²⁵I]-Cyanopindolol | Data not available |

Caption: This table should be populated with the inhibition constant (Kᵢ) values for this compound at various adrenergic receptor subtypes as determined by competitive radioligand binding assays.

Table 2: Functional Potency and Efficacy of this compound in Adrenergic Receptor-Mediated Signaling

| Adrenergic Receptor Subtype | Assay | This compound EC₅₀/IC₅₀ (nM) | Efficacy (% of control agonist) |

| α2A | cAMP Accumulation | Data not available | Data not available |

| β1 | cAMP Accumulation | Data not available | Data not available |

| β2 | cAMP Accumulation | Data not available | Data not available |

| α1A | ERK1/2 Phosphorylation | Data not available | Data not available |

Caption: This table is intended to summarize the potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy of this compound in functional assays measuring downstream signaling events like cAMP accumulation or ERK1/2 phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key adrenergic signaling pathways that can be investigated using this compound and the general workflows for the experimental protocols provided.

Caption: Adrenergic receptor signaling pathways potentially modulated by this compound.

Caption: General experimental workflows for studying this compound's activity.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with adrenergic receptors.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for various adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-Dihydroalprenolol for β).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kₑ, and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine for α receptors, 10 µM propranolol for β receptors), 50 µL of radioligand, and 100 µL of the membrane suspension.

-

This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a one-site competition model using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: cAMP Accumulation Assay

This protocol measures the effect of this compound on the intracellular cyclic AMP (cAMP) levels, a key second messenger in adrenergic signaling.

Materials:

-

Cells expressing the adrenergic receptor of interest (e.g., CHO-K1 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

This compound stock solution.

-

Control agonist (e.g., isoproterenol for β receptors, UK 14,304 for α2 receptors).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

384-well white microplates.

Procedure:

-

Cell Seeding: Seed the cells in a 384-well plate at an appropriate density and grow overnight.

-

Cell Treatment:

-

For agonist mode (testing this compound's ability to stimulate or inhibit basal cAMP):

-

Remove the culture medium and add varying concentrations of this compound in stimulation buffer.

-

For α2 receptors, add a sub-maximal concentration of forskolin to stimulate basal cAMP levels before adding this compound.

-

-

For antagonist mode (testing this compound's ability to block agonist-induced cAMP changes):

-

Pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes.

-

Add a fixed concentration of a control agonist (typically the EC₈₀).

-

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate concentration-response curves by plotting the cAMP signal against the log concentration of this compound or the control agonist.

-

For agonist activity, determine the EC₅₀ and the maximum response (Eₘₐₓ).

-

For antagonist activity, determine the IC₅₀.

-

Protocol 3: ERK1/2 Phosphorylation Assay

This protocol assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cells expressing the adrenergic receptor of interest.

-

Serum-free cell culture medium.

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Cell Treatment: Treat the serum-starved cells with varying concentrations of this compound for different time points (e.g., 5, 10, 30 minutes) at 37°C. Include an untreated control.

-

Cell Lysis: Place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the phospho-ERK1/2 antibodies.

-

Re-probe the same membrane with the primary antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

-

Express the results as fold change over the untreated control.

-

Conclusion

These application notes provide a framework for researchers to investigate the effects of this compound on adrenergic receptor signaling. By systematically applying the detailed protocols for radioligand binding, cAMP accumulation, and ERK1/2 phosphorylation, and organizing the data in the provided tables, a comprehensive pharmacological profile of this compound can be established. The visual representations of the signaling pathways and experimental workflows are intended to aid in the conceptual understanding and practical execution of these studies. This information will be invaluable for advancing our understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

Guidelines for the safe handling and storage of Napitane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane (also known as A-75200 or ABT-200) is a novel catecholamine uptake inhibitor that also demonstrates inhibitory effects on α-adrenergic receptors.[1] Its potential as an antidepressant is currently under investigation. This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before use.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₂ | PubChem |

| Molecular Weight | 335.44 g/mol | [1] |

| Appearance | Solid (form may vary) | General |

| Synonyms | A-75200, ABT-200 | [1] |

Safety and Handling

Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidelines are based on general laboratory safety principles for handling chemical compounds of unknown toxicity. It is imperative to obtain and review the SDS from your supplier before handling this compound.

3.1. Hazard Identification

The specific hazards of this compound are not fully characterized. However, based on its biological activity as a catecholamine uptake inhibitor and α-adrenergic receptor modulator, it should be handled with caution. Assume the compound is potentially hazardous upon ingestion, inhalation, and skin contact.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat must be worn.

-

Respiratory Protection: If working with the powdered form or creating aerosols, a properly fitted respirator is recommended.

3.3. Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

3.4. First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

3.5. Spills and Leaks

-

Small spills: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Large spills: Evacuate the area. Wear appropriate PPE and contain the spill. Follow institutional procedures for hazardous material cleanup.

3.6. Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

| Form | Storage Temperature | Duration |

| Pure (Solid) | -20°C | Up to 3 years[1] |

| In Solvent | -80°C | Up to 1 year[1] |

-

Store in a tightly sealed container.

-